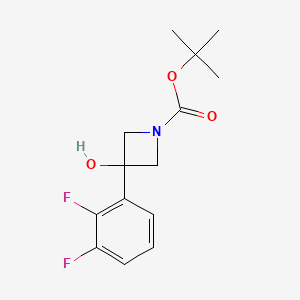

叔丁基-3-(2,3-二氟苯基)-3-羟基氮杂环丁烷-1-羧酸酯

描述

“Tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate” is likely an organic compound containing a tert-butyl group, a difluorophenyl group, a hydroxyazetidine group, and a carboxylate group . The exact properties of this compound would depend on the specific arrangement of these groups.

Molecular Structure Analysis

The molecular structure of this compound would include a tert-butyl group (a carbon atom bonded to three methyl groups and one other atom), a 2,3-difluorophenyl group (a phenyl ring with fluorine atoms at the 2 and 3 positions), a 3-hydroxyazetidine group (a four-membered nitrogen-containing ring with a hydroxyl group at the 3 position), and a carboxylate group (a carbon double-bonded to an oxygen and single-bonded to an oxygen in an OH group) .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine ring, the difluorophenyl group, and the carboxylate group. The azetidine ring could potentially undergo ring-opening reactions, while the difluorophenyl group could participate in aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate and hydroxyl groups could increase its solubility in polar solvents .科学研究应用

合成和表征

氮杂环丁烷药物中间体的合成:该研究探索了两种合成 1-(叔丁基)-3-氨基氮杂环丁烷的方法,使用 1-(叔丁基)-3-羟基氮杂环丁烷作为原料。第一种方法涉及叠氮化钠,成功率为 70%。第二种更安全的方法使用邻苯二甲酰亚胺钾,产率达到 63%,突显了安全和可操作的合成工艺在药物研究中的重要性 (Yang, 2010)。

叔丁基-4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯的合成和表征:本研究重点关注特定化合物的合成和表征,详细说明其晶体结构和分子相互作用。虽然该化合物显示出中等生物活性,但该研究提供了对其结构和化学性质的基础理解 (Sanjeevarayappa 等,2015)。

1-Boc-3-氟氮杂环丁烷-3-羧酸的合成:本研究引入了一种新的环状氟化 β-氨基酸,展示了其合成的成功途径。这突显了为潜在药物用途创造新分子结构的持续创新 (Van Hende 等,2009)。

分子和结构分析

谷氨酸和谷氨酰胺肽的合成:该研究涉及合成三氟甲基-β-氨基醇,并将其转化为对 SARS-CoV 3CL 蛋白酶具有抑制活性的肽。这展示了分子合成在应对传染病等全球健康挑战中的应用 (Sydnes 等,2006)。

改进的受保护 3-卤代氮杂环丁烷合成:该研究提出了一种克级规模的受保护 3-卤代氮杂环丁烷合成,这是药物化学中的关键构建模块。合成途径强调了效率和多功能性,展示了优化化学工艺对药物开发的重要性 (Ji 等,2018)。

作用机制

未来方向

属性

IUPAC Name |

tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)9-5-4-6-10(15)11(9)16/h4-6,19H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWAZOPJXJOAHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C(=CC=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[2-oxo-2-[2-(prop-2-enoylamino)ethylamino]ethyl]morpholine-4-carboxylate](/img/structure/B2537282.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2537286.png)

![(Z)-ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2537287.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide](/img/structure/B2537289.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride](/img/structure/B2537295.png)

![1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2537299.png)

![N-(2-chlorobenzyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2537305.png)